6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid
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Overview
Description
6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid is a heterocyclic compound with a fused pyridine and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, while reduction may produce 6-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidine-3-acetic acid .
Scientific Research Applications
6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
54504-66-4 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-2-4-9-12-6-8(5-10(14)15)11(16)13(7)9/h2-4,6H,5H2,1H3,(H,14,15) |
InChI Key |
XIXNFCBRYVASGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)CC(=O)O |
Origin of Product |
United States |
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